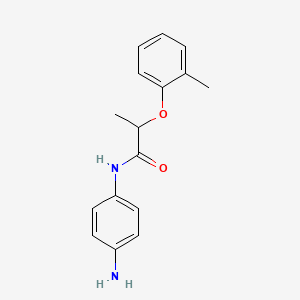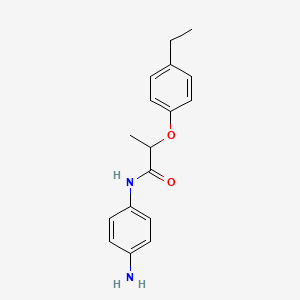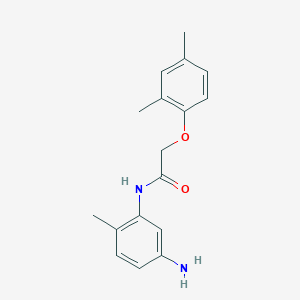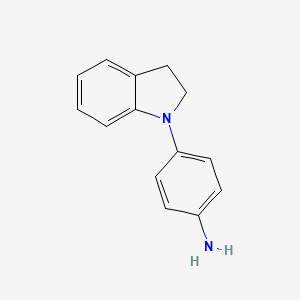
4-(2,3-dihydro-1H-indol-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-dihydro-1H-indol-1-yl)aniline is a biochemical compound used for proteomics research . It has a molecular formula of C14H14N2 and a molecular weight of 210.27 .
Synthesis Analysis
The synthesis of indole derivatives, such as 4-(2,3-dihydro-1H-indol-1-yl)aniline, has been a subject of interest in the chemical community . Indoles are significant heterocyclic systems in natural products and drugs, and they play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .Molecular Structure Analysis
The molecular structure of 4-(2,3-dihydro-1H-indol-1-yl)aniline can be analyzed based on its molecular formula, C14H14N2 . Further details about its structure can be obtained from resources like the NIST Chemistry WebBook .Chemical Reactions Analysis
Indole derivatives, including 4-(2,3-dihydro-1H-indol-1-yl)aniline, show various biologically vital properties . They are used in the synthesis of a variety of compounds due to their reactivity and the presence of multiple functional groups .Physical And Chemical Properties Analysis
4-(2,3-dihydro-1H-indol-1-yl)aniline is a solid compound used for proteomics research . Its molecular weight is 210.27 . More specific physical and chemical properties can be obtained from specialized chemical databases or suppliers.科学的研究の応用
Antiviral Applications
Indole derivatives, including 4-(Indolin-1-yl)aniline, have shown promise in antiviral research. Compounds with the indole nucleus have been synthesized and tested for inhibitory activity against various viruses. For instance, certain indole-based compounds have demonstrated significant inhibitory effects against influenza A and Coxsackie B4 virus, with selectivity indices indicating potent antiviral properties .
Anti-inflammatory and Analgesic Applications
The indole scaffold is integral in the development of compounds with anti-inflammatory and analgesic properties. Researchers have prepared derivatives that have been evaluated for in vivo anti-inflammatory and analgesic activities, showing potential for the treatment of conditions associated with inflammation and pain .
Anticancer Applications
Indole derivatives are being explored for their anticancer activities. The structural diversity of indole-based compounds allows them to interact with various biological targets, which is crucial in the design of novel anticancer agents. These compounds have been investigated for their ability to inhibit the growth of cancer cells and may offer new avenues for cancer therapy .
Neuroprotective Applications
In the field of neurology, indoline derivatives, a class to which 4-(Indolin-1-yl)aniline belongs, have been designed as multifunctional neuroprotective agents. They have shown protective effects against oxidative stress-induced cell death and have been evaluated for their potential in treating ischemic stroke, demonstrating the ability to reduce cerebral infarction rates and improve neurological outcomes .
Antimicrobial Applications
The indole core is also found in compounds with antimicrobial activities. These derivatives have been synthesized to target a broad spectrum of microbial pathogens, offering potential for the development of new antibiotics and antimicrobial agents .
Antidiabetic and Antimalarial Applications
Indole derivatives have been studied for their antidiabetic and antimalarial effects. Their biological activity in these areas is of significant interest, as they provide a basis for the development of treatments for diabetes and malaria, two major global health concerns .
将来の方向性
Indole derivatives, including 4-(2,3-dihydro-1H-indol-1-yl)aniline, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles has been a central theme in organic synthesis, in keeping with their importance .
作用機序
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they could have diverse molecular and cellular effects .
特性
IUPAC Name |
4-(2,3-dihydroindol-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c15-12-5-7-13(8-6-12)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAZCPBPDHIJEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588600 |
Source


|
| Record name | 4-(2,3-Dihydro-1H-indol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
224036-13-9 |
Source


|
| Record name | 4-(2,3-Dihydro-1H-indol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


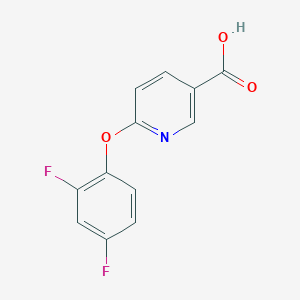




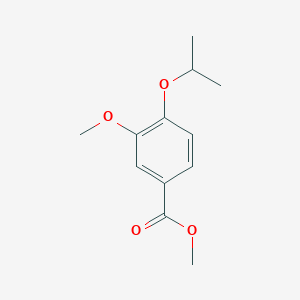
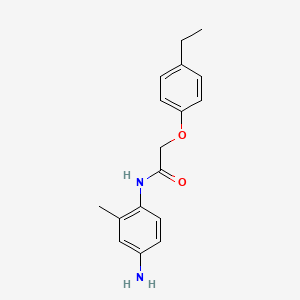
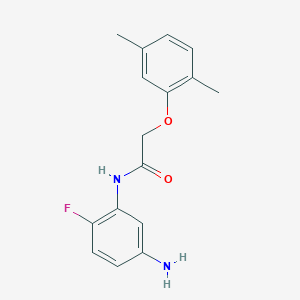
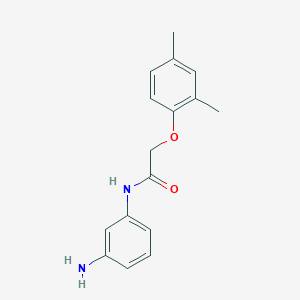
![{6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine](/img/structure/B1318066.png)
